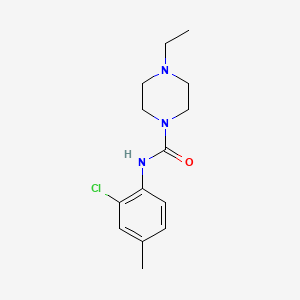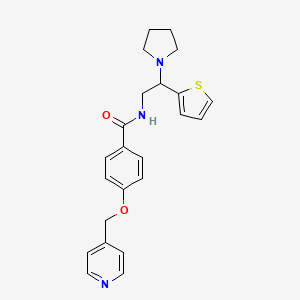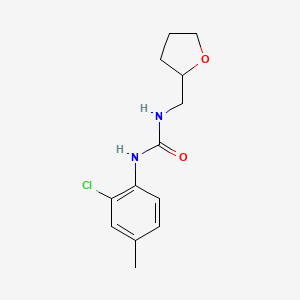
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a chemical compound that has been studied for its potential use in scientific research. CMU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of ion channels in the brain. Specifically, 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels, 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain neurotransmitter receptors, including the GABA-A receptor. 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been shown to have anticonvulsant and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its specificity for certain ion channels and neurotransmitter receptors. This can allow researchers to study the function and regulation of these targets in a more precise manner. However, one limitation of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea and its effects on ion channels and neurotransmitter receptors. Finally, the development of new analogs of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea could provide insights into the structure-activity relationships of this compound and its potential use in scientific research.
Métodos De Síntesis
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 2-chloro-4-methylphenyl isocyanate with oxalyl chloride, followed by the addition of 2-methyl-2-oxazoline. The resulting product is then treated with ammonia to yield 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a tool for studying the regulation of ion channels in the brain. 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain ion channels, which could provide insights into their function and regulation.
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-4-5-12(11(14)7-9)16-13(17)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUERMUYSWWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


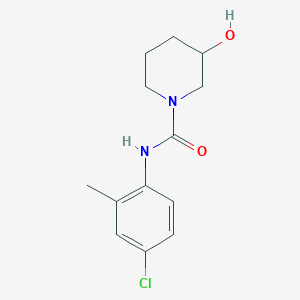
![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
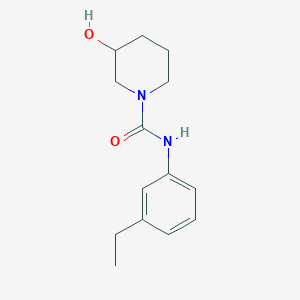
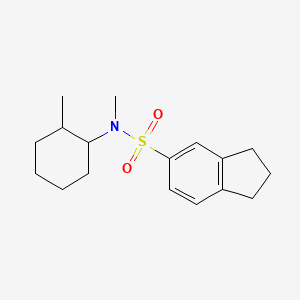


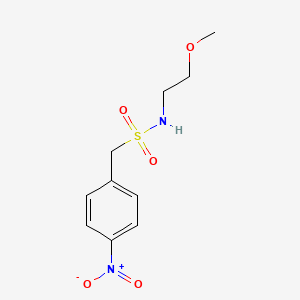


![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)
